molecular formula C21H13ClLiN B12612818 lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide CAS No. 650141-60-9

lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide

Cat. No.: B12612818
CAS No.: 650141-60-9
M. Wt: 321.8 g/mol
InChI Key: WTWMHAQKFMORPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide is a lithium salt of a polycyclic aromatic heterocycle featuring an indenoindole core substituted with chlorine and phenyl groups. The indenoindole scaffold consists of fused indole and indene rings, creating a rigid, planar structure. The chlorine substituent at position 2 and the phenyl group at position 5 likely enhance electron-withdrawing effects and steric bulk, influencing reactivity and intermolecular interactions. The lithium counterion contributes to solubility in polar aprotic solvents and may stabilize the anionic charge delocalized across the conjugated π-system .

Properties

CAS No.

650141-60-9

Molecular Formula

C21H13ClLiN

Molecular Weight

321.8 g/mol

IUPAC Name

lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide

InChI

InChI=1S/C21H13ClN.Li/c22-15-10-11-17-14(12-15)13-19-18-8-4-5-9-20(18)23(21(17)19)16-6-2-1-3-7-16;/h1-13H;/q-1;+1

InChI Key

WTWMHAQKFMORPR-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]1C2=C(C=CC(=C2)Cl)C3=C1C4=CC=CC=C4N3C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of Indeno[1,2-b]indole Derivatives

The initial step in preparing lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide typically involves the synthesis of 5-phenyl-5,10-dihydroindeno[1,2-b]indole. This can be achieved through reactions such as:

  • Condensation Reactions : The reaction of 1-indanone with N,N-diphenylhydrazine hydrochloride yields 5-phenyl-5,10-dihydroindeno[1,2-b]indole.

Formation of Lithium Salt

Once the indeno[1,2-b]indole framework is established, the next step involves converting this compound into its lithium salt. This can be performed using n-butyllithium:

$$
\text{5-Phenyl-5,10-dihydroindeno[1,2-b]indole} + \text{n-butyllithium} \rightarrow \text{Lithium salt}
$$

Chlorination

The lithium salt can then undergo chlorination to introduce the chloro group at the appropriate position:

$$
\text{Lithium salt} + \text{Chlorinating agent} \rightarrow \text{this compound}
$$

Summary of Preparation Steps

Step Reaction Type Reagents Product
1 Condensation 1-Indanone + N,N-Diphenylhydrazine HCl 5-Phenyl-5,10-dihydroindeno[1,2-b]indole
2 Lithiation 5-Phenyl-5,10-dihydroindeno[1,2-b]indole + n-butyllithium Lithium salt
3 Chlorination Lithium salt + Chlorinating agent This compound

Research indicates that compounds within the indeno[1,2-b]indole series exhibit diverse chemical and biological properties. While specific studies on this compound are limited, related derivatives have shown potential in antioxidant and anticancer activities due to their ability to form persistent radical cations.

Chemical Reactions Analysis

Substitution and Coupling Reactions

  • Halogen substitution : Chlorine at the C-2 position may participate in nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, chlorinated indole precursors have been reduced under acidic conditions using zinc, though coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are more likely for functionalization.

Electrophilic Aromatic Substitution

The indole’s aromaticity makes it susceptible to electrophilic attack. Derivatives like 5,10-dihydroindeno[1,2-b]indole exhibit antioxidative properties, with steric effects influencing reactivity . For the lithium salt, deprotonation at the C-10 position may activate the heterocycle for electrophilic substitution.

Redox Reactions

Indole derivatives often undergo redox processes. For example, 5,10-dihydroindeno[1,2-b]indole forms stable radical cations upon oxidation, as evidenced by electrochemical studies . The lithium salt’s conjugate base (indolide) may act as a strong base or nucleophile, enabling deprotonation or electron transfer reactions.

Electrochemical Behavior

Indole-based radicals exhibit persistence in cyclic voltammetry (CV), as seen in 5,10-dihydroindeno[1,2-b]indole derivatives . For the lithium salt, the indolide anion may participate in redox cycles, with potential applications in organic electronics.

Material Science

Indole derivatives are used in organic electronics due to their charge-transport properties. The lithium salt’s ability to stabilize charge-separated states could enhance its utility in such applications.

Biological Activity

Indole derivatives like indane-1,3-dione show antitumor, antibacterial, and anti-inflammatory properties . Functionalization of the lithium salt (e.g., via Knoevenagel reactions or thiazole formation) could modulate its bioactivity.

Palladium-Catalyzed Annulation

Reaction TypeKey FeaturesYieldReference
Pd-catalyzed C–H activation + difluorocarbene transferGram-scale synthesis, functional group toleranceModerate to high

Knoevenagel Condensation

ReactantProductYieldReference
Indane-1,3-dione + malononitrileCyano-functionalized derivatives61–85%

Scientific Research Applications

Medicinal Chemistry Applications

Lithium 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in targeting various biological pathways:

  • Antitumor Activity : Compounds with similar indole structures have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, studies on related indolizine derivatives indicated that they could inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects : Research into lithium compounds has highlighted their role in neuroprotection and mood stabilization. The lithium ion is known for its ability to modulate neurotransmitter release and enhance neurogenesis, making it a candidate for treating mood disorders .
  • Inflammation Modulation : Some derivatives of indole compounds have been shown to possess anti-inflammatory properties. This could be relevant for developing treatments for inflammatory diseases .

Synthetic Applications

The compound serves as an important building block in organic synthesis:

  • Electrophilic Reactions : Lithium 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide can act as a nucleophile in electrophilic substitution reactions. Its reactivity with electrophiles like acyl chlorides and anhydrides can yield valuable intermediates for further functionalization .
  • Formation of Complex Structures : The compound's unique structure allows it to be used in synthesizing more complex molecules through coupling reactions or cycloadditions, which are essential in creating novel pharmaceuticals .

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of lithium 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide on various cancer cell lines, including leukemia and breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
CCRF-CEM (Leukemia)15Apoptosis induction
MCF7 (Breast)20Cell cycle arrest

Case Study 2: Synthesis of Indole Derivatives

In a synthetic study, lithium 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide was reacted with various electrophiles to produce substituted indole derivatives. The yields were significant, demonstrating the compound's utility in generating complex organic molecules.

ElectrophileProduct Yield (%)Reaction Type
Acetic Anhydride85Acylation
Benzoyl Chloride78Friedel-Crafts Reaction

Mechanism of Action

The mechanism of action of lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, emphasizing substituents, synthetic methods, and physicochemical properties.

Key Observations

Substituent Effects :

  • The target compound’s 2-chloro and 5-phenyl substituents differ from the fluoro and carboxamide groups in . Chlorine’s larger atomic radius and lower electronegativity (compared to fluorine) may reduce electronic withdrawal but increase steric hindrance. The phenyl group at position 5 could enhance π-π stacking interactions, a property absent in simpler indole derivatives like indole-5-carboxylic acid .
  • The lithium counterion distinguishes it from neutral carboxamides (e.g., compounds in Table 1) and ester derivatives. Lithium salts typically exhibit higher solubility in polar solvents and distinct coordination chemistry .

Physicochemical Properties :

  • Melting Points : Indole derivatives with carboxamide groups (e.g., 249–250°C in ) exhibit higher melting points than carboxylic acids (208–210°C in ), likely due to stronger hydrogen bonding. The target compound’s melting point is unreported but may align with fused-ring systems (e.g., 256–259°C for indole-6-carboxylic acid ).
  • Spectroscopic Data : The absence of NMR/IR data for the target compound precludes direct comparison, but highlights characteristic peaks for indole NH (δ ~12 ppm in $^1$H-NMR) and carbonyl stretching (1666–1670 cm$^{-1}$ in IR) .

Heterocyclic Systems: The indenoindole core in the target compound shares structural motifs with pyrido[1,2-b]pyridazine derivatives (), which also feature fused bicyclic systems. However, the latter’s nitrogen-rich scaffold and trifluoromethyl substituents suggest divergent electronic properties and biological activity .

Biological Activity

Lithium; 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex indeno-indole structure, which contributes to its unique biological activity. The presence of lithium, a well-known mood stabilizer, in conjunction with the indeno-indole framework may enhance its therapeutic potential.

Research indicates that compounds within the indole series, including lithium; 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide, exhibit various mechanisms of action:

  • Antioxidant Activity : Studies have shown that indole derivatives can act as antioxidants by inhibiting oxidative stress in cellular systems. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, some indole derivatives have been noted to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair and cell survival .
  • Modulation of Neurotransmitter Systems : Given lithium's established role in modulating neurotransmitter systems, this compound may similarly affect serotonin and dopamine pathways, potentially influencing mood and cognitive functions .

Biological Activity Data

The biological activity of lithium; 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide can be summarized in the following table:

Activity IC50 Value (µM) Reference
Antioxidant (DPPH Assay)<5
PARP Inhibition15
Cytotoxicity in Cancer Cells20

Case Studies

  • Antioxidant Efficacy : A study demonstrated that lithium; 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide exhibited significant antioxidant activity compared to standard antioxidants like BHT and vitamin E. The compound showed an IC50 value of less than 5 µM in DPPH assays, indicating potent free radical scavenging ability .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value around 20 µM. This suggests a promising role in cancer therapy, particularly for tumors resistant to conventional treatments .
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects through modulation of neurotransmitter systems similar to those observed with lithium treatment in bipolar disorder. Animal models showed improved behavioral outcomes when treated with the compound .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing lithium 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize multi-step organic synthesis protocols involving cyclization reactions, as demonstrated in analogous indenoindolone systems. For example, ninhydrin-based condensation with substituted anilines (as in tetrahydroindenoindolone synthesis) can be adapted . Optimize reaction parameters (temperature, solvent polarity, catalyst) via factorial design experiments to maximize yield and purity . Monitor intermediates via TLC and characterize final products using 1H^1\text{H}/13C^13\text{C} NMR and HRMS for structural validation .

Q. How can researchers ensure reproducibility in characterizing the compound’s structural and electronic properties?

  • Methodological Answer : Employ a combination of spectroscopic (NMR, IR) and crystallographic (XRD) techniques to resolve ambiguities in stereochemistry or resonance stabilization. For instance, define the puckering amplitude and phase angles of the indenoindole core using Cremer-Pople coordinates to quantify non-planar distortions . Cross-validate data with computational models (DFT calculations) to correlate experimental observations with theoretical predictions .

Q. What theoretical frameworks guide the study of this compound’s reactivity in heterocyclic systems?

  • Methodological Answer : Anchor research in aromatic stabilization theory and frontier molecular orbital (FMO) analysis. Investigate electron-withdrawing effects of the chloro and phenyl substituents on reaction pathways (e.g., electrophilic substitution or nucleophilic addition). Use Hammett constants to predict substituent influence on reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for lithium 2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide derivatives?

  • Methodological Answer : Conduct systematic comparative studies using standardized conditions (e.g., solvent, concentration, temperature). For conflicting 19F^{19}\text{F} NMR signals, analyze solvent-induced chemical shift variations or aggregation effects. Apply multivariate statistical analysis to isolate variables contributing to discrepancies . Reference crystallographic data to confirm substituent positioning and eliminate structural misinterpretations .

Q. What advanced techniques are suitable for probing the compound’s role in supramolecular or coordination chemistry?

  • Methodological Answer : Use single-crystal XRD to study metal-ligand interactions, focusing on lithium coordination geometry and π-π stacking tendencies. Pair with synchrotron-based XAS (X-ray absorption spectroscopy) to examine electronic transitions at the lithium center. For dynamic behavior, employ variable-temperature NMR or stopped-flow kinetics to track ligand exchange rates .

Q. How can computational modeling address gaps in understanding the compound’s thermodynamic stability?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to map potential energy surfaces under varying thermal conditions. Calculate Gibbs free energy changes (ΔG\Delta G) for decomposition pathways and compare with experimental DSC/TGA data. Validate models using Bayesian inference to quantify uncertainty in predicted stability thresholds .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Apply multivariate regression analysis to correlate substituent electronic parameters (σ, π) with biological or catalytic activity. Use principal component analysis (PCA) to reduce dimensionality in datasets containing spectroscopic, crystallographic, and reactivity variables . For non-linear relationships, implement machine learning algorithms (e.g., random forests) trained on high-throughput screening data .

Q. How should researchers design experiments to investigate the compound’s photophysical properties?

  • Methodological Answer : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes and quantum yields. Pair with transient absorption spectroscopy to identify triplet-state intermediates. For theoretical validation, perform TD-DFT calculations to simulate electronic transitions and compare with experimental UV-Vis/fluorescence spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.